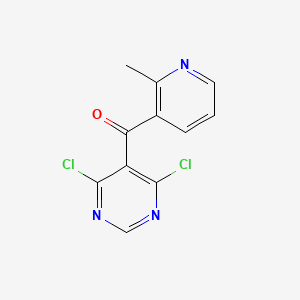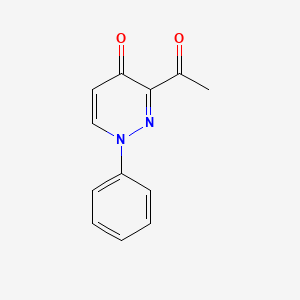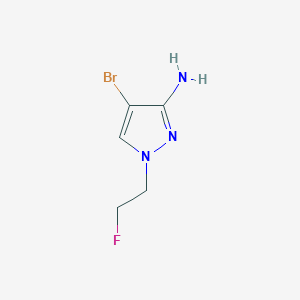
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.1 g/mol . This compound is characterized by the presence of both pyrimidine and pyridine rings, which are substituted with chlorine and methyl groups, respectively. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone typically involves the reaction of 4,6-dichloropyrimidine with 2-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
Aplicaciones Científicas De Investigación
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but with a methoxyphenyl group instead of a methylpyridinyl group.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: This compound features an acetate group in place of the methanone group.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H7Cl2N3O |
|---|---|
Peso molecular |
268.10 g/mol |
Nombre IUPAC |
(4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3 |
Clave InChI |
MOQUCAPOGBXEGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)

![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)




![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)

![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
